Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide structure
95088-20-3 structure
Nome del prodotto:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
Numero CAS:95088-20-3
MF:C27H28BrF3N2O
MW:533.423236846924
MDL:MFCD00082433
CID:61764
PubChem ID:11421253

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-Trifloromethybenzyl)cinchoninum bromide
    • (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
    • N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE
    • U112
    • N-(4-Trifluoromethylbenzyl)cinchoniniumbromide
    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%
    • N-[4-(trifluoromethyl)benzy]cinchoninium bromide
    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
    • (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide
    • 95088-20-3
    • SCHEMBL1657858
    • n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide
    • (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
    • (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
    • N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
    • MDL: MFCD00082433
    • Inchi: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1
    • Chiave InChI: LOCWWLLFHKDFLF-IGKFHUQKSA-M
    • Sorrisi: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]

Proprietà calcolate

  • Massa esatta: 532.13400
  • Massa monoisotopica: 532.13371g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 5
  • Complessità: 691
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 33.1Ų

Proprietà sperimentali

  • Colore/forma: Polvere giallo pallido
  • Punto di fusione: 245 ºC (dec.)
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 33.12000
  • LogP: 2.86120

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S22-S24/25-S26-S36
  • CODICI DEL MARCHIO F FLUKA:3
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T902025-50mg
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
95088-20-3
50mg
$75.00 2023-05-17
TRC
T902025-10mg
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
95088-20-3
10mg
$64.00 2023-05-17
eNovation Chemicals LLC
D634569-5g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
5g
$695 2024-08-03
eNovation Chemicals LLC
D634569-1g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
1g
$225 2024-08-03
A2B Chem LLC
AI63884-100mg
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
100mg
$46.00 2024-07-18
1PlusChem
1P00IJ70-100mg
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)-
95088-20-3 98%
100mg
$90.00 2024-04-19
A2B Chem LLC
AI63884-1g
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
1g
$250.00 2024-07-18
Aaron
AR00IJFC-100mg
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)-
95088-20-3 98%
100mg
$66.00 2025-02-13
A2B Chem LLC
AI63884-250mg
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
250mg
$80.00 2024-07-18
eNovation Chemicals LLC
D634569-1g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
1g
$225 2025-03-01

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Catalytic enantioselective epoxidation of nitroalkenes
Vidal-Albalat, A.; Swiderek, K.; Izquierdo, J.; Rodriguez, S.; Moliner, V.; et al, Chemical Communications (Cambridge, 2016, 52(65), 10060-10063

Metodo di produzione 2

Condizioni di reazione
Riferimento
Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditions
Arai, Shigeru; Tsuge, Hiroki; Shioiri, Takayuki, Tetrahedron Letters, 1998, 39(41), 7563-7566

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  3 h, 80 °C; 80 °C → 25 °C
Riferimento
Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents
Nicolaou, K. C. ; Liu, Guodu; Beabout, Kathryn; McCurry, Megan D.; Shamoo, Yousif, Journal of the American Chemical Society, 2017, 139(10), 3736-3746

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Diethyl ether ;  0.5 h, rt
Riferimento
Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylation
Li, Zhi; Lian, Ming-ming; Meng, Qing-wei, Gaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569

Metodo di produzione 5

Condizioni di reazione
Riferimento
Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalysts
Dehmlow, Eckehard Volker; Duttmann, Stephanie; Neumann, Beate; Stammler, Hans-Georg, European Journal of Organic Chemistry, 2002, (13), 2087-2093

Metodo di produzione 7

Condizioni di reazione
Riferimento
Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts
Adam, Waldemar; Rao, Paraselli Bheema; Degen, Hans-Georg; Levai, Albert; Patonay, Tamas; et al, Journal of Organic Chemistry, 2002, 67(1), 259-264

Metodo di produzione 8

Condizioni di reazione
Riferimento
Asymmetric synthesis of N-arylaziridines
Aires-de-Sousa, Joao; Prabhakar, Sundaresan; Lobo, Ana M.; Rosa, Ana M.; Gomes, Mario J. S.; et al, Tetrahedron: Asymmetry, 2002, 12(24), 3349-3365

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  3.5 h, reflux
Riferimento
Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts
Lian, Mingming; Li, Zhi; Du, Jian; Meng, Qingwei; Gao, Zhanxian, European Journal of Organic Chemistry, 2010, (34), 6525-6530

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Isopropanol ;  reflux
Riferimento
Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors
Ramic, Alma; Matosevic, Ana; Debanic, Barbara; Mikelic, Ana; Primozic, Ines; et al, Pharmaceuticals, 2022, 15(10),

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
A1238868
Purezza:99%
Quantità:1g
Prezzo ($):364